tert-Butyl (10-hydroxydecyl)carbamate tert-Butyl (10-hydroxydecyl)carbamate
Brand Name: Vulcanchem
CAS No.: 173606-54-7
VCID: VC20748873
InChI: InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NCCCCCCCCCCO
Molecular Formula: C15H31NO3
Molecular Weight: 273.41 g/mol

tert-Butyl (10-hydroxydecyl)carbamate

CAS No.: 173606-54-7

Cat. No.: VC20748873

Molecular Formula: C15H31NO3

Molecular Weight: 273.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (10-hydroxydecyl)carbamate - 173606-54-7

CAS No. 173606-54-7
Molecular Formula C15H31NO3
Molecular Weight 273.41 g/mol
IUPAC Name tert-butyl N-(10-hydroxydecyl)carbamate
Standard InChI InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18)
Standard InChI Key ZEWLESIFIREKBL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCCCCCCCO
Canonical SMILES CC(C)(C)OC(=O)NCCCCCCCCCCO

Chemical Properties and Structure

Molecular Identification

tert-Butyl (10-hydroxydecyl)carbamate is identified by several standard chemical identifiers, making it easily recognizable in chemical databases and literature. The compound's essential identification data is summarized in Table 1.

ParameterValue
CAS No.173606-54-7
IUPAC Nametert-butyl N-(10-hydroxydecyl)carbamate
Molecular FormulaC15H31NO3
Molecular Weight273.41 g/mol
Standard InChIInChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18)
Standard InChIKeyZEWLESIFIREKBL-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCO

Table 1: Chemical identification parameters of tert-Butyl (10-hydroxydecyl)carbamate

Physical and Chemical Characteristics

The physical properties of tert-Butyl (10-hydroxydecyl)carbamate influence its handling, storage, and application potential. While specific data on physical appearance is limited in the available literature, general characteristics can be determined based on similar compounds in the carbamate family. The molecule contains both polar and non-polar regions, with the hydroxyl group providing hydrophilic properties and the long alkyl chain contributing hydrophobic characteristics. This amphiphilic nature is particularly relevant to its applications in formulations where surfactant-like properties are beneficial.

The compound contains three functional groups that define its chemical reactivity:

  • A terminal hydroxyl group that can participate in esterification reactions

  • A carbamate group that provides stability against hydrolysis under normal conditions

  • A tert-butyl group that can be selectively cleaved under acidic conditions, making it useful as a protecting group in organic synthesis

Synthesis Methods

General Synthetic Routes

The synthesis of tert-Butyl (10-hydroxydecyl)carbamate typically involves the reaction between tert-butyl isocyanate and 10-hydroxydecanoic acid, though other methodologies have been reported in the literature. The carbamate functional group is crucial to the compound's structure and can be formed through several established synthetic pathways.

One potential synthetic approach may involve zinc chloride-catalyzed methods, as zinc chloride has been demonstrated as an effective catalyst for carbamate formation from carbamoyl chlorides and alcohols. This methodology has shown promise for both aromatic and aliphatic substrates, which may be applicable to the synthesis of tert-Butyl (10-hydroxydecyl)carbamate .

Applications in Various Industries

Cosmetic Industry Applications

In cosmetic formulations, tert-Butyl (10-hydroxydecyl)carbamate has shown promise due to its skin compatibility and potential functional properties. Its amphiphilic nature makes it potentially useful in emulsions and other personal care products. The hydroxyl termination allows for additional derivatization that can enhance its performance in cosmetic applications.

Dermatological assessments have indicated that the compound exhibits low irritation potential when tested on human skin models, suggesting its suitability for cosmetic formulations where skin contact is expected. This property is particularly valuable for ingredients intended for leave-on products such as moisturizers and serums.

Materials Science Applications

In materials science, tert-Butyl (10-hydroxydecyl)carbamate has been investigated for its compatibility with various polymer systems. The compound's structure allows it to function as a potential modifier for polymeric materials, potentially enhancing properties such as flexibility, adhesion, or surface characteristics. Research in this area continues to explore new applications in advanced materials.

Research Findings

Skin Compatibility Studies

Dermatological assessments have investigated the skin compatibility of tert-Butyl (10-hydroxydecyl)carbamate using human skin models. Results indicate that the compound demonstrates low irritation potential, making it a candidate for inclusion in dermatological and cosmetic formulations. This finding is particularly significant for applications requiring direct and prolonged skin contact.

Polymer Interaction Research

Research has been conducted on the interaction between tert-Butyl (10-hydroxydecyl)carbamate and various polymer systems. These investigations aim to understand how the compound can modify polymer properties and potentially enhance performance in specific applications. The findings from polymer compatibility research continue to expand the potential applications of this compound in materials science.

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.6575 mL18.2876 mL36.5751 mL
5 mM0.7315 mL3.6575 mL7.315 mL
10 mM0.3658 mL1.8288 mL3.6575 mL

Table 2: Stock solution preparation guidelines for tert-Butyl (10-hydroxydecyl)carbamate

Stability Considerations

For long-term storage of prepared solutions, the following guidelines are recommended:

  • When stored at -80°C, solutions should be used within 6 months

  • When stored at -20°C, solutions should be used within 1 month

  • To increase solubility in challenging solvents, heating the preparation to 37°C followed by ultrasonic bath treatment may be beneficial

Analytical Methods

Spectroscopic Analysis

While specific spectroscopic data for tert-Butyl (10-hydroxydecyl)carbamate is limited in the available literature, standard analytical techniques commonly employed for carbamate compounds include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy, with characteristic carbamate C=O stretching typically observed around 1680-1700 cm⁻¹

  • Mass spectrometry for molecular weight confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

These analytical methods provide crucial information about the compound's structure, purity, and identity, which is essential for research and quality control purposes.

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